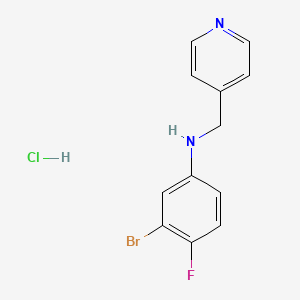

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride

Description

3-Bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a halogenated aromatic amine derivative characterized by a bromo (Br) and fluoro (F) substituent on the benzene ring, along with a pyridin-4-ylmethyl group attached to the aniline nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBRNYPOFTRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=CC=NC=C2)Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride exhibit significant activity against various cancer types. For instance, derivatives of this compound have been studied as inhibitors of the Hedgehog signaling pathway, which is implicated in several malignancies. The ability to inhibit this pathway suggests potential applications in developing anticancer therapeutics.

Biological Target Interaction

The compound's structure allows it to interact with specific biological targets, including ion channels and receptors. Preliminary studies suggest that similar compounds may influence cellular responses, making them candidates for further investigation in pharmacology .

Synthesis of Complex Molecules

Divergent Synthesis Techniques

The synthesis of this compound can be achieved through various chemical pathways, including C–C bond cleavage and amination reactions. These methodologies allow for the production of a range of N-(pyridin-2-yl) amides and other derivatives, highlighting its utility in organic synthesis .

Case Study: Synthesis Optimization

A study demonstrated the successful optimization of reaction conditions for synthesizing related compounds using TBHP (tert-butyl hydroperoxide) as an oxidant. The results revealed that varying solvents and catalysts could significantly improve yield and selectivity, emphasizing the compound's versatility in synthetic applications .

Material Science Applications

Fluorinated Compounds

The presence of fluorine in the compound enhances its properties, making it valuable in material science. Fluorinated anilines are known for their stability and unique reactivity, which can be exploited in creating advanced materials with specific characteristics, such as improved thermal stability and chemical resistance .

Analytical Chemistry

Characterization Techniques

The characterization of this compound involves various analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry. These methods are crucial for verifying purity and understanding the compound's structural attributes, which are essential for its application in research and development .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Halogenated Anilines

- 3-Chloro-4-fluoroaniline (): This compound shares the 3,4-dihalogenated pattern but lacks the pyridinylmethyl group. Fluorine, being highly electronegative, increases the acidity of the aniline proton, which may influence hydrogen-bonding interactions in crystal packing or biological systems .

- The chloro substituent facilitates nucleophilic aromatic substitution, a feature shared with bromo groups in the target compound. However, the phthalimide moiety introduces steric bulk, reducing solubility compared to the pyridinylmethyl group .

Hydrochloride Salts

- 4-(Methylsulfonyl)aniline Hydrochloride (): The sulfonyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of the aniline proton compared to halogens. This compound’s hydrochloride salt improves aqueous solubility, similar to the target compound. However, the sulfonyl group may confer greater stability against oxidation compared to halogens .

Structural and Crystallographic Insights

The Cambridge Structural Database (CSD) () and Mercury software () are critical tools for analyzing structural trends:

- Crystal Packing : Halogens like Br and F participate in halogen bonding, which influences crystal packing. For instance, Br···N interactions (common in brominated compounds) could enhance thermal stability.

- Bond Lengths and Angles : In 3-chloro-N-phenyl-phthalimide (), the C-Cl bond length is ~1.74 Å, whereas C-Br bonds in the target compound would be longer (~1.90 Å), affecting molecular conformation .

Biological Activity

3-Bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound features a bromine atom, a fluorine atom, and a pyridine ring, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under controlled conditions, yielding the hydrochloride salt form.

Synthetic Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde | Specific temperature and solvent conditions | High yield expected |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to diverse physiological effects.

Potential Targets

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could influence neurological pathways.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain derivatives demonstrate significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline | S. aureus | 5 μM |

| Similar Pyridine Derivative | E. coli | 10 μM |

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various aniline derivatives, including this compound, against multi-drug resistant strains. The compound showed promising results with an IC50 value indicating effective inhibition at micromolar concentrations .

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, where the compound exhibited moderate activity, highlighting its potential as a lead structure for developing antifungal agents .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and fluorine) significantly influences the biological activity of this compound. Modifications in the substituent patterns on the aromatic rings can lead to variations in potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

- Bromine Substitution : Enhances antimicrobial activity.

- Fluorine Substitution : Improves lipophilicity, aiding in membrane permeability.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 3-bromo-4-fluoroaniline and pyridin-4-ylmethyl chloride under anhydrous conditions. Key steps include:

- Reaction Setup : Use a Schlenk line or nitrogen atmosphere to prevent hydrolysis of intermediates.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields the hydrochloride salt. Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) can further isolate the product.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dry dichloromethane |

| Temperature | 0°C → room temperature (24 h) |

| Yield | 65–75% after recrystallization |

| Purity (HPLC) | >98% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm substitution patterns and hydrochloride salt formation (e.g., downfield shift of NH proton to ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and isotopic pattern consistent with bromine/fluorine .

- UV-Vis Spectroscopy : λmax ~255 nm (attributed to the aromatic π→π* transitions) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved when using software like SHELX?

Answer: Discrepancies in R-factors or electron density maps may arise from:

- Data Quality : Ensure high-resolution (<1.0 Å) data collection to minimize noise .

- Modeling : Use SHELXL’s restraints for anisotropic displacement parameters and validate hydrogen bonding with Mercury’s interaction analysis tools .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for comparable bond lengths/angles in pyridyl-aniline derivatives .

Q. Table 2: Refinement Metrics Comparison (SHELXL vs. Olex2)

| Metric | SHELXL | Olex2 |

|---|---|---|

| R1 (all data) | 0.038 | 0.042 |

| wR2 | 0.092 | 0.101 |

| GooF | 1.05 | 1.12 |

Q. How does the hydrochloride salt influence the compound’s stability under thermal stress?

Answer: Thermogravimetric analysis (TGA) coupled with FTIR reveals:

Q. What strategies optimize the compound’s solubility for biological assays without compromising activity?

Answer:

- pH Adjustment : Dissolve in PBS (pH 7.4) with 5% DMSO. The hydrochloride salt enhances aqueous solubility (~15 mg/mL at 25°C) compared to the free base .

- Co-solvents : Use cyclodextrin derivatives (e.g., HP-β-CD) to improve bioavailability while maintaining inhibitory potency against kinase targets .

Q. How can computational tools predict intermolecular interactions in co-crystals of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.